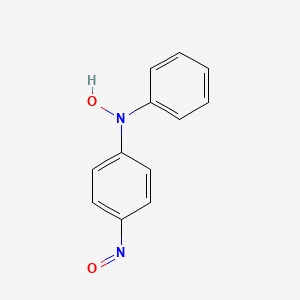

N-Hydroxy-4-nitroso-N-phenylaniline

Description

Significance of N-Hydroxy-N-Arylnitrosoamines in Contemporary Organic Chemistry

N-Hydroxy-N-arylnitrosoamines represent a class of organic compounds that have garnered significant interest in modern organic chemistry. Their unique structural features and reactivity make them valuable intermediates and building blocks in the synthesis of a variety of organic molecules. One of the key aspects of their significance lies in their role in the formation of N-hydroxyindoles. Specifically, they are involved in cycloaddition reactions with alkynes, leading to the regioselective formation of N-hydroxy-3-aroylindoles. unito.it This methodology is noted for its efficiency and atom economy, allowing for the creation of complex heterocyclic structures from simpler starting materials. unito.it

Furthermore, the broader family of N-substituted hydroxylamine (B1172632) (N-HA) compounds, to which N-hydroxy-N-arylnitrosoamines belong, has been identified for its potential as radical scavengers. acs.orgnih.gov This property is crucial in various chemical and biological processes. For instance, certain N-HA compounds have been shown to inhibit bacterial ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair in bacteria. acs.orgnih.gov This opens up avenues for the development of new antibacterial agents. acs.orgnih.gov The ability to introduce an aromatic ring into the N-hydroxylamine structure can enhance this radical scavenging activity through delocalization of the free radical, highlighting the importance of aryl-substituted derivatives. acs.orgnih.gov

The exploration of hydroxylamine derivatives has also led to the discovery of novel bioisosteric modifications for nitrogen heterocycles in drug discovery. nih.gov While historically approached with caution due to the perceived instability of the N-O bond, recent research has demonstrated that trisubstituted hydroxylamines can be stable and offer access to novel chemical space for the development of innovative drug candidates. nih.gov

Overview of the N-Hydroxy-4-nitroso-N-phenylaniline Chemical Class

This compound is an aromatic amine characterized by the presence of a hydroxylamine group (-NHOH) and a nitroso group (-NO) attached to a phenyl ring, which is in turn linked to another phenyl group. ontosight.ai This specific arrangement of functional groups dictates its chemical reactivity and properties. The presence of the nitroso group suggests potential involvement in redox reactions, which could influence oxidative stress pathways in biological systems. ontosight.ai

From a chemical synthesis perspective, this class of compounds is of interest due to its potential metabolic pathways. These pathways could involve the enzymatic reduction of the nitroso group and hydrolysis or further oxidation of the hydroxylamine group. ontosight.ai Such transformations are crucial for understanding the behavior of these compounds in various chemical and biological environments.

Historical Development of Research on Arylnitroso and N-Hydroxyamine Compounds

The study of arylnitroso and N-hydroxyamine compounds has a history rooted in the foundational discoveries of organic chemistry. The parent compound, hydroxylamine (NH2OH), was first prepared in 1865 by Wilhelm Clemens Lossen. wikipedia.org This initial synthesis involved the reaction of tin and hydrochloric acid in the presence of ethyl nitrate. wikipedia.org Pure hydroxylamine was later isolated in 1891 by Lobry de Bruyn and Léon Maurice Crismer. wikipedia.org

The development of synthetic methods for nitrosoarenes, a key component of this compound, involved the oxidation of corresponding anilines. unito.it Research into the reactivity of N-nitrosamines, a related class of compounds, has been extensive, driven by both their synthetic applications and the need to understand their mechanisms of action in biological systems. nih.gov For instance, the protonation of nitrosamines, which primarily occurs at the oxygen atom, has been a subject of study. nih.gov

More recent research has focused on developing novel and efficient synthetic routes to derivatives of these compounds. For example, a one-pot, metal-free synthesis of diarylamines from aromatic aldehydes and anilines has been developed, showcasing the ongoing innovation in this field. acs.org Furthermore, the synthesis of N-nitroso-N-phenylhydroxylamine ammonium (B1175870) salt from nitrobenzene (B124822) using zinc powder for reduction highlights the industrial relevance and continued interest in these chemical entities. google.com The use of N-Nitroso-N-phenylhydroxylamine aluminum salt as a polymerization inhibitor in UV-curable paints demonstrates a practical application stemming from the unique reactivity of this class of compounds. chemicalbook.com

Structure

3D Structure

Properties

CAS No. |

28548-57-4 |

|---|---|

Molecular Formula |

C12H10N2O2 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

N-(4-nitrosophenyl)-N-phenylhydroxylamine |

InChI |

InChI=1S/C12H10N2O2/c15-13-10-6-8-12(9-7-10)14(16)11-4-2-1-3-5-11/h1-9,16H |

InChI Key |

VWLFQZQXGSXBKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)N=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxy 4 Nitroso N Phenylaniline and Its Analogs

Direct Synthetic Routes to N-Hydroxy-N-Arylnitrosoamines

Direct routes offer a straightforward approach to the desired molecular structure by introducing either the nitroso or the hydroxyl group onto a suitable precursor.

A primary and well-established method for synthesizing N-nitroso-N-phenylhydroxylamine and its analogs is the direct nitrosation of the corresponding N-phenylhydroxylamine derivative. wikipedia.orgnih.gov This reaction typically involves treating the N-arylhydroxylamine with a nitrosating agent.

A common nitrosating agent for this transformation is an alkyl nitrite (B80452), such as n-butyl nitrite or tert-butyl nitrite, often in the presence of a base like ammonia. wikipedia.orgnih.gov The reaction of N-phenylhydroxylamine with butyl nitrite and ammonia, for example, yields the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, a compound commonly known as cupferron. wikipedia.org This general procedure has been successfully applied to a range of N-substituted hydroxylamines to produce the corresponding N-nitrosohydroxylamines, usually isolated as their stable ammonium salts. nih.gov Other sources of the nitrosonium ion (NO⁺) can also be employed under mild conditions. organic-chemistry.org The starting N-arylhydroxylamines themselves are typically prepared via the controlled reduction of the corresponding nitroarene, for instance, using zinc dust in the presence of ammonium chloride. wikipedia.orgorgsyn.org

The synthesis of N-hydroxy-4-nitroso-N-phenylaniline via the direct hydroxylation of a precursor like 4-nitroso-N-phenylaniline is not a well-documented pathway in the reviewed scientific literature. While the redox relationship between N-arylhydroxylamines and nitrosoarenes is well-established, with the oxidation of N-phenylhydroxylamine yielding nitrosobenzene (B162901) wikipedia.orgnih.gov, the reverse reaction—the direct hydroxylation of a nitrosoarene at the nitrogen atom to form an N-hydroxy-N-nitrosoarene—does not appear to be a common synthetic strategy. The reduction of nitroso compounds typically leads to the corresponding hydroxylamines, which is a different transformation. nih.gov

Indirect Synthetic Strategies Involving N-Hydroxy-N-Arylnitrosoamine Formation

Indirect routes construct the N-hydroxy-N-arylnitrosoamine moiety through reactions that involve significant skeletal changes, such as cycloadditions, or through specific oxidative processes.

A notable indirect strategy involves the thermal cycloaddition reaction between nitrosoarenes and alkynes. While the final, stable products of these reactions are typically N-hydroxyindoles, the mechanism proceeds through intermediates that are critical to the formation of the N-hydroxy-N-aryl bond. nih.gov The reaction is proposed to occur via a stepwise diradical cycloaddition. nih.gov

The rate and efficiency of this reaction are influenced by the electronic properties of the reactants. Studies have shown that the reactions are generally accelerated by electron-withdrawing groups on the nitrosoarene and electron-donating groups on the alkyne. nih.gov For instance, the reaction of 4-nitronitrosobenzene with arylalkynones has been studied to produce N-hydroxy-3-aroylindoles. orgsyn.org These N-hydroxyindole products, particularly those with a nitro group at the C-5 position, have been observed to be stable and often precipitate directly from the reaction mixture. orgsyn.org

Oxidative N-nitrosation provides another pathway for the formation of nitrosamines from various precursors. These methods involve the oxidation of a nitrogen-containing functional group in the presence of a nitrosating species. One proposed mechanism involves the one-electron oxidation of a secondary amine to form an amino radical, which can then react with nitric oxide (•NO) or nitrogen dioxide (•NO₂) to yield the corresponding N-nitrosamine or N-nitramine. nih.gov

An example of an oxidative nitrosation system is the use of an iodide catalyst with an oxidant like tert-butyl hydroperoxide (TBHP) to generate N-nitrosamines from secondary amines and nitromethane. organic-chemistry.org Another approach involves the reaction of secondary amines with peroxynitrite (ONOO⁻), which can lead to both N-nitrosation and N-nitration products. nih.gov While these methods are established for N-nitrosamine synthesis in general, their specific application to produce N-hydroxy-N-arylnitrosoamines from precursors like N-arylhydroxylamines would require careful selection of reagents to favor nitrosation at the hydroxylated nitrogen without causing undesired side reactions.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound and its analogs is highly dependent on the optimization of reaction parameters to maximize yield and purity. Key variables that are typically adjusted include temperature, solvent, catalyst, and the molar ratio of reactants. orgsyn.org

For instance, in the synthesis of N-hydroxy-3-aroylindoles via the cycloaddition of nitrosoarenes and alkynones, the molar ratio of the reactants was found to be a critical factor. Contrary to initial assumptions that a large excess of the alkyne was necessary to achieve efficient conversion and avoid degradation of the nitrosoarene, studies showed that comparable or even better yields could be obtained using a 1:1 molar ratio of the nitrosoarene to the alkynone. orgsyn.org This finding significantly improves the atom economy of the process.

The choice of solvent and temperature is also crucial. For cycloaddition reactions leading to N-hydroxyindoles, solvents like dioxane have been used, especially when dealing with poorly soluble starting materials such as 4-nitrosobenzoic acid. orgsyn.org In other synthetic preparations, optimizing the temperature can be the difference between a low-yield reaction and an efficient process. For example, conducting a reaction under reflux conditions is often found to be the most effective temperature for achieving a good balance between reaction time and yield. nih.gov

Below is a table summarizing the optimization of the molar ratio for the reaction between 4-nitronitrosobenzene and 1-phenyl-prop-2-yn-1-one. orgsyn.org

| Entry | Nitrosoarene | Alkynone | Molar Ratio (Nitrosoarene:Alkynone) | Yield (%) |

| 1 | 4-Nitronitrosobenzene | 1-Phenyl-prop-2-yn-1-one | 1:15 | 78 |

| 2 | 4-Nitronitrosobenzene | 1-Phenyl-prop-2-yn-1-one | 1:12 | 80 |

| 3 | 4-Nitronitrosobenzene | 1-Phenyl-prop-2-yn-1-one | 1:5 | 80 |

| 4 | 4-Nitronitrosobenzene | 1-Phenyl-prop-2-yn-1-one | 1:1 | 82 |

The reusability of catalysts is another important aspect of optimization, particularly for large-scale and environmentally friendly applications. In many synthetic protocols, the ability to recover and reuse a catalyst for multiple cycles without a significant loss of activity is a key advantage. nih.gov

Chemical Reactivity and Mechanistic Pathways of N Hydroxy 4 Nitroso N Phenylaniline

Transformations Involving the N-Hydroxy Moiety

The N-hydroxy moiety (-N(OH)-) is a pivotal site for redox activity, participating in both oxidation and reduction reactions that are central to the compound's chemical behavior.

The oxidation of the N-hydroxyaniline core is a critical transformation. In analogous systems like phenylhydroxylamine, oxidation is dependent on molecular oxygen and is subject to both general acid and general base catalysis. nih.gov The process typically yields multiple products, including the corresponding nitroso and nitro compounds. nih.govwikipedia.org For N-Hydroxy-4-nitroso-N-phenylaniline, oxidation of the hydroxylamine (B1172632) function would lead to a nitroxide radical intermediate. This radical is a key species that can then undergo further reactions.

The oxidation of phenylhydroxylamine (PHA) in aqueous buffer demonstrates that the reaction is O₂ dependent and leads to products such as nitrosobenzene (B162901) (PhNO), nitrobenzene (B124822) (PhNO₂), and azoxybenzene. nih.govpnas.org Isotope-labeling experiments have shown that in the formation of nitrobenzene, one oxygen atom is incorporated directly from O₂, suggesting the formation of a reactive oxygenated intermediate. pnas.org A similar pathway can be postulated for this compound.

Table 1: Oxidation Products of Phenylhydroxylamine in Aqueous Buffer nih.gov

| Reactant | Conditions | Products |

| Phenylhydroxylamine | Aqueous phosphate (B84403) buffer (pH 6.8-7.4), O₂ | Nitrosobenzene, Nitrobenzene, Azoxybenzene |

| Phenylhydroxylamine | Cacodylate buffer (pH ≤ 5.8), O₂ | Nitrosobenzene, Nitrobenzene, Azoxybenzene, p-Nitrosophenol |

This table presents data for phenylhydroxylamine as a model for the reactivity of the N-hydroxy moiety in this compound.

The reduction of this compound can occur at two sites: the N-hydroxy group and the nitroso group. The selective reduction of nitroarenes to N-arylhydroxylamines is a well-established transformation, often utilizing specific catalytic systems to avoid over-reduction to the corresponding amine. nih.govnih.govresearchgate.net For instance, supported ruthenium or silver nanoparticles can catalyze the reduction of nitro compounds to hydroxylamines. nih.govresearchgate.net Further reduction of the N-hydroxy moiety yields the secondary amine, 4-nitrosodiphenylamine (B86041).

Simultaneously, the nitroso group can be reduced. A crucial reaction in this context is denitrosation, which involves the removal of the nitroso group to yield a secondary amine. researchgate.net This process is typically acid-catalyzed and can be promoted by various nucleophiles. rsc.orgrsc.org For this compound, complete reduction and denitrosation would ultimately lead to the formation of diphenylamine. The mechanism of denitrosation often involves the protonation of the nitrosamine (B1359907), followed by nucleophilic attack on the nitroso nitrogen. rsc.orgnih.gov Ethanethiol in the presence of p-toluenesulfonic acid (PTSA) has been shown to be an effective system for the denitrosation of aryl N-nitrosamines under mild conditions. researchgate.net

Table 2: Reagents for Reduction of Nitro and Nitroso Functionalities

| Transformation | Reagent System | Product Type | Ref |

| Nitroarene to N-Arylhydroxylamine | Hydrazine with Ru nanoparticle catalyst | N-Arylhydroxylamine | researchgate.net |

| Nitroarene to N-Arylhydroxylamine | NH₃BH₃ with Ag/TiO₂ catalyst | N-Arylhydroxylamine | nih.gov |

| Denitrosation of N-Nitrosoaniline | Ethanethiol, p-Toluenesulfonic acid (PTSA) | Secondary Amine | researchgate.net |

| Denitrosation of N-Nitrosoaniline | Hydrogen Chloride in ethanol | Secondary Amine | rsc.org |

This table showcases reagent systems for analogous reductions relevant to the functional groups in this compound.

Reactions of the Para-Nitroso Functionality

The para-nitroso group (-N=O) is a versatile functional group that exhibits both electrophilic and nucleophilic properties and can participate in radical reactions. at.ua

The nitroso group's reactivity is ambivalent. at.ua It can act as an electrophile, where the nitrogen atom is susceptible to attack by nucleophiles. This behavior is analogous to the nucleophilic addition to a carbonyl group. at.ualibretexts.org Conversely, the nitroso molecule itself can act as a nucleophile, with both the nitrogen and oxygen atoms serving as potential nucleophilic centers. at.ua This dual reactivity allows C-nitroso compounds to participate in a wide array of reactions, including the formation of heterocyclic structures. at.ua In the context of this compound, the electron-donating nature of the N-hydroxy-N-phenylamino group enhances the nucleophilicity of the nitroso oxygen, while the electronegativity of the oxygen atom renders the nitroso nitrogen electrophilic.

C-nitroso compounds are highly effective radical traps. at.uacdnsciencepub.com They react readily with transient, short-lived radicals to form stable nitroxide radicals, a process known as spin trapping. cdnsciencepub.com This property is widely used in electron spin resonance (ESR) spectroscopy to detect and identify radical intermediates in chemical reactions. cdnsciencepub.comacs.org The carbon-centered radical adds to the nitrogen atom of the nitroso group to produce a persistent nitroxide radical whose ESR spectrum can provide structural information about the trapped radical. cdnsciencepub.comacs.org The this compound molecule can, therefore, act as a scavenger for carbon-centered radicals, with the reaction occurring at the nitroso moiety. cdnsciencepub.com Additionally, the N-hydroxy group itself has been studied for its ability to trap radicals via a hydrogen transfer mechanism. rsc.orgnih.gov

Intramolecular Rearrangements and Tautomerism

The structure of this compound allows for the possibility of significant intramolecular dynamics, including rearrangements and tautomerization.

A highly relevant intramolecular rearrangement for related structures is the Fischer-Hepp rearrangement. wikipedia.org This acid-catalyzed reaction involves the transformation of an aromatic N-nitrosamine into a C-nitrosoaniline, typically with the nitroso group migrating to the para position. nih.govwikipedia.org While this compound already possesses a C-nitroso group, the principles of the Fischer-Hepp rearrangement are important in understanding the dynamics of nitroso groups on aromatic rings. The mechanism, though not fully elucidated, is thought to be intramolecular and proceeds via a protonated intermediate. wikipedia.orgrsc.org

Furthermore, the compound can exhibit tautomerism. Para-nitrosophenols are well-known to exist in equilibrium with their quinone monoxime tautomers. researchgate.netacs.orgstackexchange.comrsc.org In many cases, the quinone-oxime form is the more stable tautomer, despite the loss of aromaticity in the ring. stackexchange.comechemi.com This stability is attributed to the formation of a stronger C=N double bond in the oxime compared to the N=O bond in the nitroso compound and the greater stability of the oxime functional group itself. stackexchange.comechemi.com By analogy, this compound can be expected to exist in equilibrium with its quinone-imine-oxime tautomer. This tautomerism involves the migration of the hydroxyl proton from the nitrogen to the nitroso oxygen, creating a quinoidal structure.

Table 3: Tautomeric Equilibria in Related Systems

| Compound Class | Tautomeric Forms | Predominant Form (in many cases) | Ref |

| p-Nitrosophenols | p-Nitrosophenol <=> Quinone Monoxime | Quinone Monoxime | stackexchange.comresearchgate.net |

| 2-Nitrosophenols | 2-Nitrosophenol <=> 1,2-Benzoquinone-2-oxime | Oxime Form | researchgate.net |

This table illustrates the principle of nitroso-oxime tautomerism in analogous compounds.

Mechanistic Investigations of Key Reactions

The chemical behavior of this compound is dictated by the interplay of its nitroso and N-hydroxy-N-phenylaniline functionalities. Mechanistic studies, while not exhaustively focused on this specific molecule, draw from the well-established reactivity of related aromatic nitroso and hydroxylamine compounds to propose likely reaction pathways.

Elucidation of Reaction Intermediates

The transient nature of reaction intermediates makes their direct detection challenging. However, based on the known chemistry of similar compounds, several key intermediates can be postulated in the reactions of this compound.

The metabolic transformation of this compound is anticipated to proceed through enzymatic pathways. ontosight.ai This likely involves the reduction of the nitroso group to a hydroxylamine and subsequent oxidation of the N-hydroxy group. ontosight.ai These processes could generate highly reactive electrophilic intermediates, which are of significant interest due to their potential to interact with biological macromolecules. ontosight.ai

In acidic conditions, the decomposition of related N-nitroso compounds has been shown to proceed via N-conjugate acid intermediates. This suggests that protonation of the nitrogen atom in this compound could be a key initial step in its acid-catalyzed reactions, leading to the formation of a reactive intermediate that can then undergo further transformations.

Conversely, under basic conditions, the decomposition of analogous nitroso compounds is known to be catalyzed by base. This implies that deprotonation of the hydroxylamine group could generate a nucleophilic intermediate that drives subsequent reactions.

Kinetic and Thermodynamic Studies of Transformations

Quantitative data on the kinetics and thermodynamics of this compound transformations are not extensively available in the public domain. However, studies on analogous compounds provide a framework for understanding the factors that would govern the rates and equilibria of its reactions. For instance, the stability of the parent molecule and any charged or radical intermediates will significantly influence the energy landscape of the reaction.

The rates of transformation are expected to be highly dependent on factors such as temperature, concentration of reactants and catalysts, and the nature of the solvent. Thermodynamic parameters, including enthalpy and entropy of reaction, would determine the spontaneity and position of equilibrium for its various transformations. The inherent stability of the aromatic rings and the electronic effects of the nitroso and hydroxylamine groups will play a pivotal role in these thermodynamic considerations.

Table 1: Postulated Influences on Kinetic and Thermodynamic Parameters

| Parameter | Influencing Factor | Expected Effect on this compound Reactions |

| Rate Constant (k) | Temperature | Increase with increasing temperature (Arrhenius relationship) |

| Catalyst Concentration | Increase with increasing concentration of an effective catalyst | |

| Solvent Polarity | Can either increase or decrease the rate depending on the polarity of reactants and transition state | |

| Enthalpy of Reaction (ΔH) | Bond Strengths | Determined by the difference in bond energies between reactants and products |

| Entropy of Reaction (ΔS) | Molecularity | Changes in the number of molecules during the reaction will significantly impact ΔS |

Solvent and Catalytic Effects on Reaction Mechanisms

The chemical environment, specifically the solvent and the presence of catalysts, can profoundly alter the reaction mechanisms of this compound.

Solvent Effects: The polarity of the solvent can influence reaction rates and even the nature of the products by stabilizing or destabilizing reactants, intermediates, and transition states. For reactions involving polar or charged intermediates, a polar solvent would be expected to increase the reaction rate. The ability of the solvent to participate in hydrogen bonding can also play a crucial role, particularly in proton transfer steps.

Catalytic Effects: The reactions of this compound are likely susceptible to both acid and base catalysis.

Acid Catalysis: In the presence of acids, protonation of the nitroso or hydroxylamine groups can enhance their leaving group ability or increase the electrophilicity of the molecule, thereby accelerating subsequent reactions.

Base Catalysis: Bases can facilitate deprotonation of the hydroxylamine moiety, generating a more potent nucleophile and initiating a different set of reaction pathways. The strength and steric hindrance of the base can influence the catalytic efficiency.

The decomposition of the related compound, 4-nitrosodiphenylamine, is known to occur upon heating, emitting toxic fumes of nitrogen oxides. nih.gov This thermal decomposition pathway is another important aspect of its reactivity that would be influenced by the surrounding medium. nih.gov Furthermore, 4-nitrosodiphenylamine undergoes reactions such as reduction, alkylation, and nitrosation, and can form salts with strong acids and bases, with the basic salts rearranging to a quinoid structure. nih.gov These reactions highlight the versatile reactivity of the core structure present in this compound.

Applications in Advanced Organic Synthesis and Materials Science

N-Hydroxy-4-nitroso-N-phenylaniline as a Versatile Synthetic Intermediate

The multifunctionality of this compound makes it a potentially versatile intermediate in organic synthesis. The molecule contains several reactive sites: the hydroxylamine (B1172632) group, which can undergo oxidation or alkylation; the nitroso group, which can be reduced or participate in condensation reactions; and the aromatic rings, which are amenable to electrophilic substitution.

While specific synthetic routes employing this compound are not extensively documented, compounds with similar structural motifs are widely used. For instance, aromatic amines are foundational in the synthesis of a vast array of more complex molecules. ontosight.ai The presence of both a nucleophilic hydroxylamine and an electrophilic nitroso group within the same molecule opens the possibility for intramolecular reactions to form heterocyclic systems or for selective intermolecular reactions at either site, positioning it as a valuable building block for diverse chemical structures.

Utilization as a Protecting Group for Amine Functionalities

The N-hydroxy group suggests a potential, though not widely reported, application as a protecting group. In principle, the hydroxylamine functionality could be derivatized to mask an amine, and later removed under specific conditions. However, the literature does not currently detail the use of this compound for this purpose. The inherent reactivity of the nitroso group and the potential for undesired side reactions under various conditions may limit its practical use in this specific role without further functional group manipulation.

Role as a Directing Group in Directed Functionalization Reactions (e.g., C-H Activation)

Directed C-H activation is a powerful tool in modern synthesis, where a functional group on a molecule guides a metal catalyst to a specific C-H bond. The N-hydroxy and nitroso groups within this compound could theoretically act as directing groups due to their ability to coordinate with transition metals.

The nitrogen and oxygen atoms of the hydroxylamine and nitroso moieties could form chelate rings with a metal center, potentially directing functionalization to the ortho-positions of either phenyl ring. This would allow for the precise installation of new functional groups, a highly desirable transformation in pharmaceutical and materials chemistry. Despite this theoretical potential, there is no specific research in the reviewed literature demonstrating the application of this compound as a directing group in C-H activation reactions.

Contributions to Dye Chemistry and Chromogenic Systems

The molecular structure of this compound is highly suggestive of its utility in dye chemistry. The 4-nitrosoaniline (B1616193) core is a known chromophore (a part of a molecule responsible for its color). This structural feature, combined with the extended π-conjugated system spanning both aromatic rings, allows the molecule to absorb light in the visible spectrum.

By analogy, closely related compounds such as 4-nitroso-N-phenylaniline are established intermediates in the synthesis of dyes and pigments. ontosight.ai The functional groups on this compound offer handles for chemical modification, enabling the tuning of its color properties. For example, the hydroxylamine group could be used to attach the chromophore to other molecules or substrates. Its potential to form metal complexes also suggests its use in creating coordination complex dyes, where the color could be modulated by the choice of metal ion.

Potential in Organic Electronics and Advanced Materials Development

The development of new organic materials for electronic applications often relies on molecules with tunable electronic properties, redox activity, and the ability to be incorporated into larger systems like polymers. This compound possesses several features relevant to this field.

Its conjugated structure is a prerequisite for charge transport, a key function in organic semiconductors. Furthermore, the nitroso and hydroxylamine groups are redox-active, meaning they can participate in electron transfer processes. This suggests potential applications in electrochromic devices (which change color with an applied voltage) or as components in redox-flow batteries.

Analogous compounds provide evidence for this potential. For instance, a related compound, 4-nitroso-N-phenylaniline, sees use in the production of rubber, acting as an antioxidant to improve material durability. ontosight.ai This role as a stabilizer or antioxidant stems from its ability to intercept reactive radical species, a property linked to its redox-active functional groups. This hints at the potential for this compound to be used as a stabilizer or functional additive in polymer and materials science.

Table 2: Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula | CAS Number |

|---|---|---|---|

| This compound | N-(4-nitrosophenyl)-N-phenylhydroxylamine | C₁₂H₁₀N₂O₂ | 28548-57-4 |

Advanced Spectroscopic Characterization and Computational Chemistry for Mechanistic Insights

Spectroscopic Analysis for Electronic Structure and Bonding

Spectroscopic methods are instrumental in elucidating the electronic and vibrational properties of N-Hydroxy-4-nitroso-N-phenylaniline. By probing the interactions of the molecule with electromagnetic radiation, a detailed picture of its bonding and chromophoric systems can be constructed.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. While standard ¹H and ¹³C NMR provide a basic carbon-hydrogen framework, advanced techniques like 2D NMR and ¹⁵N NMR offer deeper insights into the complex structure of this compound.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals of the two distinct phenyl rings. This is particularly crucial for differentiating the protons and carbons of the N-phenyl group from those of the 4-nitrosophenyl group.

¹⁵N NMR spectroscopy is especially pertinent for this compound due to the presence of two nitrogen atoms in different chemical environments: the hydroxylamine (B1172632) nitrogen and the nitroso nitrogen. The chemical shift of a ¹⁵N nucleus is highly sensitive to its electronic environment, including hybridization and oxidation state. researchgate.net For C-nitroso compounds, the ¹⁵N chemical shift can span a wide range, from approximately 418 to 913 ppm. researchgate.net In the case of this compound, two distinct signals would be expected in the ¹⁵N NMR spectrum. Based on data for related compounds, the hydroxylamine nitrogen would likely resonate at a significantly different frequency than the nitroso nitrogen, providing direct evidence of the two nitrogen-containing functional groups. researchgate.net The precise chemical shifts would also offer valuable information about the extent of electron delocalization and the electronic communication between the two aromatic rings through the N-N bond.

| NMR Technique | Information Gained for this compound |

| ¹H NMR | Provides information on the number and chemical environment of protons on the aromatic rings. |

| ¹³C NMR | Reveals the number and chemical environment of carbon atoms in the phenyl rings. |

| 2D NMR (COSY, HSQC) | Establishes connectivity between protons and carbons, aiding in the unambiguous assignment of signals to each aromatic ring. |

| ¹⁵N NMR | Differentiates between the hydroxylamine and nitroso nitrogen atoms and provides insights into their electronic environments. researchgate.netresearchgate.net |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying specific functional groups present in this compound.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxylamine group, typically in the region of 3200-3600 cm⁻¹. The N-O stretching vibration of the nitroso group would also give rise to a distinct peak. The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) | Spectroscopic Technique |

| O-H (Hydroxylamine) | 3200-3600 | FTIR |

| C-H (Aromatic) | 3000-3100 | FTIR, Raman |

| C=C (Aromatic) | 1450-1600 | FTIR, Raman |

| N-O (Nitroso) | ~1500 | FTIR, Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophoric Behavior

The presence of the 4-nitroso-N-phenyl moiety in this compound gives rise to a significant chromophore, meaning the molecule absorbs light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. ontosight.ai This absorption is due to electronic transitions, primarily π → π* and n → π* transitions, within the delocalized π-system of the molecule.

The UV-Vis spectrum of this compound is expected to show strong absorption bands. For comparison, the closely related compound 4-Nitrosodiphenylamine (B86041) exhibits maximum absorption at 259 nm and 406 nm in an alcohol-hydrochloric acid solution. nih.gov Similarly, the ammonium (B1175870) salt of N-hydroxy-N-nitrosobenzenamine also shows UV/Visible absorption. nist.gov The position and intensity of these absorption bands are sensitive to the solvent polarity and pH, reflecting changes in the electronic structure of the molecule.

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, could also provide valuable information. While not all chromophores are fluorescent, the extended π-system in this compound suggests that it may exhibit some fluorescence. The fluorescence spectrum, if observed, would be red-shifted compared to the absorption spectrum and could be used to study the excited state properties of the molecule.

Mass Spectrometry for Elucidating Reaction Products and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. For this compound, with a molecular weight of 214.22 g/mol , the molecular ion peak [M]⁺ would be expected in the mass spectrum. nih.gov

The fragmentation of N-nitrosamines under mass spectrometric conditions has been studied, and several characteristic fragmentation pathways have been identified. nih.gov Upon ionization, protonated nitrosamine (B1359907) compounds can undergo several key fragmentations. nih.gov One common pathway is the loss of the NO radical, resulting in a fragment with a mass loss of 30 Da. nih.gov Another observed fragmentation is the loss of a hydroxyl radical (•OH), leading to a fragment with a mass loss of 17 Da. The loss of H₂O (18 Da) and NH₂NO (46 Da) have also been reported for some nitrosamine compounds. nih.gov

For this compound, the following fragmentation patterns can be predicted:

Loss of •OH: The molecular ion could lose the hydroxyl radical from the hydroxylamine group to give a fragment at m/z 197.

Loss of •NO: The loss of the nitroso radical would result in a fragment at m/z 184.

Cleavage of the N-N bond: This would lead to fragments corresponding to the N-phenylhydroxylamine radical cation and the 4-nitrosophenyl radical, or their corresponding cations.

Cleavage of the aromatic rings: Further fragmentation of the phenyl rings could also occur.

Tandem mass spectrometry (MS/MS) experiments would be particularly useful for confirming these fragmentation pathways and for identifying unknown reaction products of this compound.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 214 ([M+H]⁺) | 197 | •OH |

| 214 ([M+H]⁺) | 184 | •NO |

| 214 ([M+H]⁺) | 168 | H₂O + •NO |

Theoretical and Computational Modeling

Theoretical and computational chemistry offer a powerful complement to experimental studies by providing a detailed understanding of the electronic structure and reactivity of molecules at the atomic level.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the geometric and electronic properties of this compound. These calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.

Furthermore, these computational methods can be used to calculate the distribution of electron density and to visualize the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity, as they govern its behavior as an electron donor or acceptor.

Calculations of the electrostatic potential surface can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. This information is invaluable for understanding the potential metabolic pathways and chemical reactions of this compound. ontosight.ai While specific computational studies on this molecule are limited in the public domain, the principles of quantum chemistry provide a robust framework for its theoretical investigation.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the time-dependent behavior of molecules and their interactions at an atomic level. For this compound, MD simulations can provide critical insights into its conformational dynamics, solvation, and interactions with other molecules, which are fundamental to understanding its chemical reactivity and biological activity. By numerically solving Newton's equations of motion for a system of atoms and molecules, MD simulations can map out the energy landscape and predict the most stable conformations and intermolecular arrangements.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often with a solvent like water, to mimic physiological conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. These simulations can reveal key intermolecular interactions, such as hydrogen bonding between the hydroxyl and nitroso groups of this compound and surrounding solvent molecules or other solutes. For instance, studies on similar compounds, like N-phenylhydroxylamine, have utilized computational methods to evaluate the strengths of N-H and O-H bonds, which are crucial for understanding their role in radical trapping and antioxidant activity. rsc.orgnih.gov

The insights from MD simulations are not limited to simple systems. They can be extended to more complex environments, such as the interaction of this compound with biological macromolecules. For example, MD simulations have been successfully employed to study the binding of ligands to receptors, like the aryl hydrocarbon receptor, by exploring the conformational changes that occur upon binding. nih.govnih.gov Such simulations could elucidate the binding mode of this compound to potential biological targets, providing a molecular basis for its pharmacological or toxicological effects.

A representative, though hypothetical, dataset from an MD simulation of this compound in a water box is presented below. This table illustrates the type of information that can be extracted regarding intermolecular interactions.

| Interaction Type | Donor Atom | Acceptor Atom | Average Distance (Å) | Occupancy (%) |

| Hydrogen Bond | O-H (Hydroxyl) | O (Water) | 2.8 | 75 |

| Hydrogen Bond | N-H (Hydroxylamine) | O (Water) | 3.1 | 40 |

| Hydrogen Bond | O (Nitroso) | H (Water) | 2.9 | 85 |

| Pi-Pi Stacking | Phenyl Ring 1 | Phenyl Ring 2 (intermolecular) | 3.5 | 15 (concentration dependent) |

This table is illustrative and based on typical values for similar organic molecules in aqueous solution.

Prediction of Spectroscopic Properties

Computational chemistry provides a suite of tools for the prediction of various spectroscopic properties of molecules, which can be invaluable for the identification and characterization of compounds like this compound. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly powerful for calculating electronic and vibrational spectra.

DFT calculations can be used to optimize the geometry of this compound and then predict its infrared (IR) and Raman spectra. These calculations determine the vibrational frequencies and intensities of the molecule's normal modes. By comparing the calculated spectrum with experimental data, one can confirm the molecular structure and gain insights into the nature of its chemical bonds. For example, the stretching frequencies of the N-O and O-H bonds would be sensitive to their local chemical environment and any intermolecular interactions.

TD-DFT is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can help to understand the electronic transitions responsible for the molecule's color and how these are influenced by its chemical structure and environment. The presence of the nitroso and hydroxylamine groups on the phenyl rings is expected to give rise to characteristic electronic transitions.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using computational methods. By calculating the magnetic shielding tensors for each nucleus in this compound, it is possible to predict the ¹H and ¹³C NMR spectra. These predictions can aid in the assignment of experimental NMR signals and provide a deeper understanding of the molecule's electronic structure.

Below is a hypothetical table of predicted spectroscopic data for this compound, derived from computational calculations.

| Spectroscopic Technique | Parameter | Predicted Value |

| IR Spectroscopy | ν(O-H) stretch | 3450 cm⁻¹ |

| IR Spectroscopy | ν(N=O) stretch | 1500 cm⁻¹ |

| UV-Vis Spectroscopy | λmax 1 (π → π) | 350 nm |

| UV-Vis Spectroscopy | λmax 2 (n → π) | 420 nm |

| ¹³C NMR | C-NO chemical shift | 160 ppm |

| ¹H NMR | O-H chemical shift | 8.5 ppm |

This table is illustrative and based on typical values for aromatic nitroso and hydroxylamine compounds.

Structure Reactivity Relationship Studies of N Hydroxy 4 Nitroso N Phenylaniline and Its Derivatives

Impact of Substituent Effects on Reactivity and Selectivity

The electronic nature of substituents on the aromatic rings of N-Hydroxy-4-nitroso-N-phenylaniline derivatives plays a pivotal role in modulating their reactivity and the selectivity of their chemical transformations. The principles of physical organic chemistry, particularly the Hammett equation, provide a quantitative framework for understanding these effects.

The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound. The substituent constant (σ) quantifies the electronic effect (both inductive and resonance) of a particular substituent, while the reaction constant (ρ) is a measure of the sensitivity of the reaction to these electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate.

Research on the nitrosation of phenolic compounds, a reaction analogous to transformations that N-aryl-N-nitrosohydroxylamines might undergo, has demonstrated a significant sensitivity to substituent effects. A study on the nitrosation of a series of substituted phenols revealed a Hammett correlation with a ρ value of -6.1. nih.gov This large negative value indicates a substantial buildup of positive charge in the transition state and underscores the profound accelerating effect of electron-donating groups on the reaction rate.

While direct Hammett analysis data for this compound itself is not extensively available in the public domain, studies on related N,N'-substituted isoindigos offer valuable insights. In these systems, a clear correlation between the nature of the N-substituents and the electrochemical properties (oxidation and reduction potentials) has been established. nih.gov Electron-withdrawing groups were found to facilitate reduction by stabilizing the resulting radical anion, whereas electron-donating groups lowered the oxidation potential, making the molecule more susceptible to oxidation. nih.gov These findings suggest that similar trends in reactivity can be anticipated for this compound derivatives.

The following interactive table illustrates the expected qualitative impact of various substituents on the reactivity of the phenyl rings in this compound derivatives based on established principles of physical organic chemistry.

| Substituent (R) | Position | Electronic Effect | Expected Impact on Electrophilic Aromatic Substitution Rate | Hammett Sigma (σ) Value (para) |

| -NO₂ | para | Electron-withdrawing | Decrease | 0.78 |

| -CN | para | Electron-withdrawing | Decrease | 0.66 |

| -Cl | para | Electron-withdrawing (inductive), Weakly donating (resonance) | Decrease | 0.23 |

| -H | - | Reference | - | 0.00 |

| -CH₃ | para | Electron-donating | Increase | -0.17 |

| -OCH₃ | para | Electron-donating | Increase | -0.27 |

| -N(CH₃)₂ | para | Strongly electron-donating | Strongly Increase | -0.83 |

This data underscores the tunability of the reactivity of the this compound scaffold through synthetic modification, allowing for the fine-tuning of its properties for specific applications.

Stereochemical Considerations in Chemical Transformations

The three-dimensional arrangement of atoms in this compound and its derivatives can have a profound influence on the outcome of their chemical reactions. Stereochemical considerations are paramount in understanding and predicting the formation of specific stereoisomers in reactions where new chiral centers are generated or existing ones are modified.

Reactions are often classified as stereoselective or stereospecific. A stereoselective reaction is one in which one stereoisomer is formed or destroyed in preference to all others that might be. masterorganicchemistry.comyoutube.comyoutube.com An enantioselective reaction is a type of stereoselective reaction where one enantiomer is formed preferentially over the other. youtube.com A stereospecific reaction is one in which the stereochemistry of the product is determined by the stereochemistry of the reactant. masterorganicchemistry.comyoutube.com

While specific studies detailing the stereochemical outcomes of reactions involving this compound are not widely reported, the principles of stereochemistry can be applied to predict the behavior of this class of compounds. For instance, in reactions such as the nitroso ene reaction, which involves the addition of a nitroso compound to an alkene, the stereochemistry of the starting alkene can dictate the stereochemistry of the resulting allylic hydroxylamine (B1172632). nih.gov

The presence of the N-hydroxy-N-phenylaniline moiety introduces the possibility of atropisomerism if bulky substituents are present in the ortho positions of the phenyl rings, restricting rotation around the N-aryl bond. Although not specifically documented for this compound itself, the synthesis of heavily substituted atropisomeric diarylamines has been achieved through rearrangements of N-aryl anthranilamides, highlighting the potential for axial chirality in related systems. researchgate.net

Furthermore, if either of the phenyl rings were to bear a chiral center, the molecule would exist as diastereomers. In such cases, the existing stereocenter could influence the stereochemical outcome of reactions at other parts of the molecule, a phenomenon known as diastereoselection. The development of stereoselective syntheses of N-heterocycles through the addition of amines to nitroalkenes showcases the high levels of diastereoselectivity (up to 99:1 dr) that can be achieved in reactions involving related functionalities. nih.gov

Future research in this area would benefit from investigations into the stereochemical course of reactions such as reductions of the nitroso group or additions to the aromatic rings of chiral derivatives of this compound. Such studies would be instrumental in harnessing the stereochemical potential of this scaffold for applications in areas like asymmetric synthesis.

Conformational Analysis and its Influence on Reaction Pathways

The reactivity of this compound is not only governed by its electronic and stereochemical properties but also by its conformational flexibility. The molecule can adopt various spatial arrangements due to rotation around its single bonds, and the relative energies of these conformers can significantly influence the pathways of its chemical reactions.

The key rotational degrees of freedom in this compound include the rotation around the N-phenyl bonds and the N-N bond of the nitrosohydroxylamine functionality. Computational studies on related molecules, such as phenyl-substituted ureas and N-benzhydrylformamides, have provided insights into the energetic barriers associated with such rotations. nih.govnih.gov For phenylurea, the rotational barrier around the C(sp²)-N bond is calculated to be in the range of 8.6-9.4 kcal/mol, while the barrier to rotation for the phenyl group is predicted to be around 2.4 kcal/mol at the MP2 level of theory. nih.gov A study on N-benzhydrylformamides revealed that the rotational barriers for aryl groups are considerably lower than those for formyl groups. nih.gov

In the case of this compound, the planarity of the N-nitroso group can lead to the existence of syn and anti conformers with respect to the N-O bond. Furthermore, the relative orientation of the two phenyl rings with respect to the N-OH and N=O groups will define a complex potential energy surface with multiple minima corresponding to different stable conformers.

Conformational studies on N-nitroso-2r,6c-diphenylpiperidin-4-one oximes, which share the N-nitroso functionality, have indicated a preference for boat conformations in certain derivatives. nih.gov This suggests that non-planar conformations might also be energetically accessible for this compound and could play a role in its reactivity.

The following table presents hypothetical data on the rotational barriers and dihedral angles for key bonds in this compound, based on analogies with related compounds and theoretical considerations. This data is intended to be illustrative of the conformational parameters that would be relevant to its reactivity.

| Bond | Dihedral Angle | Rotational Barrier (kcal/mol) (Hypothetical) | Implication for Reactivity |

| C(nitroso-phenyl)-N | τ₁ | 3 - 6 | Influences the orientation of the nitroso group relative to the phenyl ring, affecting its electronic interaction and steric accessibility. |

| N-N(O)-Ph | τ₂ | 5 - 8 | Determines the relative positioning of the two phenyl rings, which can impact intramolecular interactions and the approach of reagents. |

| Ph-N-OH | τ₃ | 2 - 5 | Affects the positioning of the hydroxyl group and its potential for intramolecular hydrogen bonding or interaction with catalysts. |

A thorough computational analysis of the potential energy surface of this compound would be invaluable in elucidating the geometries and relative energies of its stable conformers and the transition states connecting them. This knowledge would provide a more detailed understanding of how its conformational preferences dictate its reaction pathways and selectivity.

Environmental Chemical Transformation Pathways Non Biological Focus

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Systems

The abiotic degradation of N-Hydroxy-4-nitroso-N-phenylaniline involves several key mechanisms, including photochemical decomposition, hydrolysis, and redox transformations. These processes are influenced by environmental conditions such as pH, temperature, and the presence of other chemical species.

The photochemical decomposition of aromatic nitroso compounds can proceed through various pathways, including the cleavage of the N-N bond upon absorption of light energy. This can lead to the formation of radical species that can subsequently react with other molecules in the environment. The specific decomposition pathways and the resulting products for this compound would depend on factors such as the wavelength of light and the surrounding environmental matrix.

Table 1: Photochemical Decomposition Data for Related Compounds

| Compound | Wavelength | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| N-nitrosodiphenylamine | Sunlight | Benzene solution | Photodecomposed | cdc.gov |

Limited information exists regarding the specific hydrolysis and redox transformations of this compound under environmental conditions. For the related compound N-nitrosodiphenylamine, no studies on its hydrolysis and oxidation have been reported. cdc.gov However, the chemical structure of this compound, containing both a hydroxylamine (B1172632) and a nitroso functional group, suggests its potential involvement in redox reactions. ontosight.ai

The hydroxylamine group can be oxidized, while the nitroso group can be reduced. These transformations are likely to be influenced by the redox potential of the surrounding environment, which can vary significantly in different aquatic and soil systems. The pH of the environment is also a critical factor, as it can affect the stability and reactivity of the compound. For instance, the nitrosation of some amines is known to be most favorable under acidic conditions. researchgate.net

The potential for redox transformations is an important aspect of the environmental fate of this compound, as it can lead to the formation of new chemical species with different toxicological profiles.

Identification and Characterization of Abiotic Transformation Products

The identification of abiotic transformation products is crucial for a complete understanding of the environmental impact of this compound. While specific studies identifying the abiotic degradation products of this compound are lacking, information from related compounds can provide some insights.

For example, the decomposition of N-nitrosodiphenylamine under high-temperature conditions, such as in a fire, is known to produce carbon oxides and nitrogen oxides (NOx). nih.gov While these conditions are not representative of typical environmental transformations, they indicate the potential for the breakdown of the molecule into smaller, more oxidized species.

In aquatic environments, photochemical and redox processes could lead to a variety of transformation products. The cleavage of the N-N bond during photolysis could result in the formation of N-phenylhydroxylamine and nitrosobenzene (B162901) radicals. These reactive intermediates could then undergo further reactions to form a range of more stable products. Further research is needed to identify and characterize the specific abiotic transformation products of this compound under relevant environmental conditions.

Modeling the Chemical Fate and Transport in Environmental Compartments

Environmental fate and transport models are valuable tools for predicting the distribution and persistence of chemicals in the environment. researchgate.netrsc.org These models integrate information on a chemical's physical-chemical properties, degradation rates, and the characteristics of the environment to estimate its concentrations in different compartments such as water, soil, and air. mdpi.com

Currently, there are no specific environmental fate and transport models that have been developed for this compound. However, a variety of existing models could potentially be adapted for this purpose. Models such as the Pesticide Root Zone Model (PRZM), the Pesticide Leaching Model (PELMO), and the MACRO model are commonly used to simulate the fate and transport of organic chemicals in the subsurface. enviresearch.com

To apply these models to this compound, key input parameters would be required, including its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and abiotic and biotic degradation rates. While some of this information may be available, the lack of specific data on its environmental transformation kinetics presents a significant challenge for accurate modeling. Future research focused on determining these parameters would be essential for developing reliable models to predict the environmental fate and transport of this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-nitrosodiphenylamine |

| N-nitrosodi-n-propylamine |

| N-phenylhydroxylamine |

| Nitrosobenzene |

| Carbon oxides |

Future Research Directions and Emerging Opportunities in N Hydroxy N Arylnitrosoamine Chemistry

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis of N-hydroxy-N-arylnitrosoamines and their precursors, N-arylhydroxylamines, is undergoing a transformation driven by the development of innovative catalytic systems. These new methods are moving away from traditional stoichiometric reductants and harsh conditions towards more efficient, selective, and sustainable processes.

A significant area of development is the use of photoredox catalysis . Visible-light-induced methods are emerging for the synthesis of N-aryl amines, which are precursors to N-hydroxy-N-arylnitrosoamines. rsc.orgresearchgate.net These reactions can be achieved under mild conditions, often at ambient temperature, and offer a high degree of control. rsc.org For instance, a dual photoredox nickel catalysis system has been developed for the synthesis of aryl amines, proceeding through a nitrogen-based radical intermediate. figshare.com This approach avoids the need for more traditional, often harsher, coupling methods.

Bimetallic catalysts are also showing great promise, particularly in the selective reduction of nitroarenes to N-arylhydroxylamines. The synergistic effects between two different metals can lead to enhanced activity and selectivity compared to their monometallic counterparts. biotechjournal.in For example, Co-Ni bimetallic catalysts have been shown to be highly effective in NaBH₄-mediated reductions of nitroarenes. biotechjournal.in Similarly, mesoporous assemblies of silver and TiO₂ nanoparticles have demonstrated high catalytic efficiency for the chemoselective reduction of nitroarenes to either aryl amines or N-aryl hydroxylamines, depending on the reducing agent used. nih.gov

Furthermore, research is focusing on heterogeneous catalysts that can be easily separated and recycled, aligning with the principles of green chemistry. Supported metal nanoparticles, such as those of platinum, palladium, and rhodium, are being explored for the selective hydrogenation of nitroaromatics. researchgate.net The choice of support and the addition of passivating agents can significantly influence the catalyst's selectivity towards the desired N-arylhydroxylamine product. nih.gov

The following table summarizes some of the emerging catalytic systems for the synthesis of precursors to N-Hydroxy-N-Arylnitrosoamines:

| Catalytic System | Precursor Synthesized | Key Advantages |

| Dual Photoredox Nickel Catalysis | Aryl Amines | Mild, ambient temperature conditions; redox-neutral. figshare.com |

| Co-Ni Bimetallic Catalysts | N-Arylhydroxylamines | Enhanced reaction rates and selectivity; uses earth-abundant metals. biotechjournal.in |

| Ag/TiO₂ Nanoparticles | N-Arylhydroxylamines | High catalytic activity; chemoselective. nih.gov |

| Supported Pt/C with Additives | N-Arylhydroxylamines | High selectivity with the use of additives like DMAP. researchgate.net |

| Passivated Raney®-Nickel | N-Arylhydroxylamines | High conversion and selectivity in continuous flow. nih.gov |

Exploration of Underutilized Reactivity Modes

Beyond their synthesis, there is a growing interest in exploring the untapped synthetic potential of N-hydroxy-N-arylnitrosoamines by investigating their underutilized reactivity modes. The unique arrangement of functional groups in these molecules suggests a rich and varied chemistry that is yet to be fully harnessed.

One area of exploration is the use of the N-nitroso moiety as a directing group in C-H activation reactions . This strategy could enable the functionalization of the aromatic rings in a highly regioselective manner, providing access to a wide range of substituted derivatives that would be difficult to synthesize using traditional methods.

Another promising avenue is the investigation of cascade reactions initiated by the rearrangement of N-hydroxy-N-arylnitrosoamines. The Fischer-Hepp rearrangement of aryl nitrosamines is a well-known reaction, but its application in more complex, multi-step transformations is an area ripe for exploration. By carefully designing the substrate and reaction conditions, it may be possible to trigger a cascade of reactions following the initial rearrangement, leading to the rapid construction of complex molecular architectures.

The potential for N-hydroxy-N-arylnitrosoamines to participate in cyclization reactions is also an area of significant interest. These compounds could serve as valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of N-hydroxy-N-arylnitrosoamine chemistry with flow chemistry and other sustainable synthesis methodologies represents a major step towards safer, more efficient, and environmentally friendly chemical production. Continuous flow systems offer numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling potentially hazardous intermediates, and the potential for automation and high-throughput screening. nih.govnih.gov

The synthesis of nitrosoarenes, which are related to N-hydroxy-N-arylnitrosoamines, has been successfully demonstrated in a continuous flow setup. nih.govnih.govacs.orgscribd.com This approach utilizes a photochemical rearrangement and allows for the safe in-situ generation and use of these often unstable compounds. nih.govnih.gov Similar strategies could be readily adapted for the synthesis of N-hydroxy-N-arylnitrosoamines, minimizing the risks associated with their handling and isolation.

Microreactor technology, a key component of flow chemistry, is particularly well-suited for reactions involving highly reactive or unstable species. rsc.orgresearchgate.net The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters, leading to higher yields and selectivities. researchgate.net The use of micropacked bed reactors with passivated catalysts has already shown success in the selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a continuous flow process. nih.gov

The table below highlights the benefits of integrating flow chemistry into the synthesis of nitroso compounds:

| Feature of Flow Chemistry | Benefit in Nitroso Compound Synthesis |

| Enhanced Safety | In-situ generation and consumption of potentially hazardous intermediates. nih.govnih.gov |

| Improved Control | Precise control over reaction temperature, pressure, and residence time. nih.gov |

| Scalability | Facile scaling from laboratory to production quantities. nih.govnih.gov |

| Increased Efficiency | Higher yields and selectivities due to improved mixing and heat transfer. researchgate.net |

Advanced Characterization Techniques for Real-Time Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of N-hydroxy-N-arylnitrosoamines is crucial for the development of more efficient and selective processes. The application of advanced, real-time characterization techniques is set to revolutionize this area of research.

Operando spectroscopy , which involves the characterization of catalytic materials during a chemical reaction under actual operating conditions, is a particularly powerful tool. Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information about the structure of catalytic intermediates and the kinetics of their formation and consumption. nih.govrsc.orgresearchgate.netrsc.org This allows for a detailed, real-time view of the reaction as it happens, enabling the identification of key mechanistic steps.

Stopped-flow kinetic analysis is another valuable technique for studying the rapid reaction kinetics often associated with the formation of reactive intermediates. researchgate.net By rapidly mixing reactants and monitoring the subsequent changes in spectroscopic signals, it is possible to determine the rate constants of individual reaction steps, providing crucial data for mechanistic elucidation.

In addition to experimental techniques, computational methods such as Density Functional Theory (DFT) are playing an increasingly important role in understanding the reactivity of N-hydroxy-N-arylnitrosoamines. DFT calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the outcomes of reactions. youtube.com This computational insight, when combined with experimental data, provides a powerful approach to unraveling complex reaction mechanisms.

The following table outlines some of the advanced characterization techniques being applied to study reaction mechanisms in related chemical systems:

| Technique | Information Gained | Relevance to N-Hydroxy-N-Arylnitrosoamine Chemistry |

| In-situ FTIR/Raman Spectroscopy | Real-time monitoring of functional group changes and intermediate formation. nih.govrsc.orgresearchgate.netrsc.org | Elucidation of reaction pathways and catalyst behavior. |

| Stopped-Flow Kinetics | Determination of rate constants for fast reaction steps. researchgate.net | Understanding the kinetics of intermediate formation and consumption. |

| Density Functional Theory (DFT) | Calculation of reaction energies, transition states, and reaction pathways. youtube.com | Predicting reactivity and guiding experimental design. |

Q & A

Q. What are the recommended synthetic routes for N-Hydroxy-4-nitroso-N-phenylaniline, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nitrosation of N-phenylhydroxylamine derivatives. A validated approach includes diazotization under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) followed by coupling with hydroxylamine precursors. Temperature control (±2°C) is critical to avoid over-nitrosation, which generates unwanted byproducts like N-nitrosamines . Reaction progress should be monitored via thin-layer chromatography (TLC) with UV detection (Rf = 0.3–0.5 in ethyl acetate/hexane). Purification via column chromatography (silica gel, gradient elution) ensures >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy: Use FT-IR to confirm nitroso (N=O stretch at 1480–1520 cm⁻¹) and hydroxyl (O-H stretch at 3200–3400 cm⁻¹) groups.

- NMR: ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.2–8.1 ppm) and hydroxyl protons (δ 9.5–10.5 ppm, exchangeable).

- Mass Spectrometry: High-resolution ESI-MS (negative ion mode) provides molecular ion [M-H]⁻ at m/z 229.06 (calculated for C₁₂H₁₀N₂O₂) .

Q. What are the key stability considerations for storing and handling this compound?

Methodological Answer: The compound is light- and heat-sensitive. Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to suppress degradation into nitro derivatives or quinone-like products . Stability assays (HPLC purity checks at t = 0, 7, 30 days) under varying conditions are recommended. Degradation pathways include radical-mediated oxidation, detectable via EPR spectroscopy .

Advanced Research Questions

Q. How can analytical challenges in quantifying trace this compound in environmental matrices be addressed?

Methodological Answer:

- Sample Prep: Solid-phase extraction (SPE) with C18 cartridges (pH 7) enriches the analyte. Avoid methanol due to nitroso group reactivity; use acetonitrile/water (70:30) .

- Detection: LC-MS/MS with multiple reaction monitoring (MRM) improves selectivity. Key transitions: m/z 229 → 183 (collision energy 20 eV) and 229 → 155 (25 eV). Limit of quantification (LOQ) < 0.1 ppb is achievable .

Q. What are the mechanisms of this compound formation in environmental or biological systems?

Methodological Answer: In vivo nitrosation occurs via reaction of secondary amines (e.g., aniline derivatives) with nitrite (NO₂⁻) under acidic conditions (e.g., gastric pH). Catalysis by thiocyanate (SCN⁻) or heme iron accelerates formation rates by 3–5× . Use isotopic labeling (¹⁵N-nitrite) and GC-IRMS to trace pathways. Inhibitors like ascorbic acid (1 mM) reduce yields by >80% .

Q. How does this compound act as a catalyst or inhibitor in nitrosation reactions?

Methodological Answer: The compound exhibits dual roles:

- Catalyst: Stabilizes nitrosating agents (e.g., NO⁺) via electron donation from the hydroxyl group, enhancing nitrosamine yields in model systems (e.g., morpholine nitrosation) .

- Inhibitor: Competes with amines for nitrosating agents in biphasic systems (water/organic). Kinetic studies (stopped-flow UV-Vis) show a 40% reduction in N-nitrosodiethylamine formation at equimolar concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.